molecular formula C23H26N4O2 B5996167 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B5996167
M. Wt: 390.5 g/mol
InChI Key: RISISJRQACDLRL-UHFFFAOYSA-N
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Description

5-Benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This compound features a complex molecular structure that integrates a pyrimidin-one core, a benzyl group, and a 2-methoxyphenylpiperazine moiety. Piperazine derivatives are a prominent area of study in drug discovery, with research indicating their potential as key scaffolds for developing ligands for various central nervous system (CNS) targets . Piperazine-based compounds are frequently investigated for their affinity at a range of neuroreceptors. For instance, structural analogs featuring the benzylpiperazine group have been designed and studied as high-affinity sigma-1 receptor (σ1R) antagonists . Sigma-1 receptors are chaperone proteins that modulate nociceptive signaling, and their antagonists have demonstrated promising antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, without impairing locomotor responses . The specific structural configuration of this compound suggests its primary utility as a valuable research chemical for investigating receptor interactions and signal transduction pathways. Researchers may employ it as a building block in the synthesis of more complex molecules or as a pharmacological tool to explore its mechanism of action and selectivity profile. Its molecular framework is consistent with compounds that are screened for potential anti-infective properties, including activity against strains of Plasmodium falciparum and ESKAPE panel pathogens, although specific data for this entity is not yet available . This product is intended for research and analysis in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety regulations.

Properties

IUPAC Name

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-17-19(16-18-8-4-3-5-9-18)22(28)25-23(24-17)27-14-12-26(13-15-27)20-10-6-7-11-21(20)29-2/h3-11H,12-16H2,1-2H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISISJRQACDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the piperazine moiety: This can be done via a nucleophilic substitution reaction where the piperazine ring is introduced.

    Methoxylation: The methoxy group is introduced through an etherification reaction using methanol and an acid catalyst.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., NaOH, NH3).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may inhibit or activate signaling pathways associated with these receptors, influencing processes like smooth muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Key Structural Differences :

Substituent at Position 5: Benzyl (target compound) vs. butyl ().

Piperazine Substitution :

  • 2-Methoxyphenyl (target) vs. 3-methoxyphenyl (). Methoxy positioning affects electronic properties and steric interactions, which may influence receptor binding or metabolic stability.

Position 2 Functional Group: Piperazinyl (target) vs. 4-fluorophenylamino (). The piperazine moiety introduces basicity and conformational flexibility, whereas the amino group may reduce solubility due to hydrogen-bond donor capacity.

Physicochemical Properties

Predicted or reported properties of analogous compounds are summarized below:

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Solubility (Predicted)
Target Compound ~379.4* N/A N/A N/A Low (lipophilic)
5-Butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 356.46 515.7 ± 60 1.18 ± 0.1 11.19 Low (logP ~3.5†)
5-Benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one 353.37 N/A N/A N/A Moderate‡

*Estimated based on molecular formula (C₂₃H₂₅N₄O₂). †Predicted using analogous piperazine derivatives. ‡Amino groups may improve aqueous solubility compared to piperazine derivatives.

Key Observations :

  • The butyl analogue () has a lower molecular weight and higher predicted pKa (~11.19) due to the piperazine’s basic nitrogen atoms.

Data Tables

Table 1: Structural Comparison

Feature Target Compound Butyl Analogue 4-Fluorophenylamino Analogue
Position 5 Substituent Benzyl Butyl Benzyl
Position 2 Substituent 4-(2-Methoxyphenyl)piperazin-1-yl 4-(3-Methoxyphenyl)piperazin-1-yl (4-Fluorophenyl)amino
Molecular Formula C₂₃H₂₅N₄O₂ C₂₀H₂₈N₄O₂ C₁₈H₁₇FN₄O

Table 2: Key Property Predictions

Property Target Compound Butyl Analogue 4-Fluorophenylamino Analogue
logP (Predicted) ~3.8* ~3.5 ~2.9
Aqueous Solubility Low Low Moderate
Metabolic Stability Moderate High (methoxy) High (fluoro)

*Estimated using fragment-based methods.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
Piperazine CouplingPd(OAc)₂, Xantphos, 80°C, DMF65% → 78%
BenzylationK₂CO₃, DCM, RT, 12h70% → 82%

Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 405.2) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water (0.1% TFA) gradients to assess purity (>95%) .

Basic: How can researchers design initial biological screening assays to evaluate receptor binding or enzyme inhibition?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement (e.g., [³H]spiperone for dopamine D₂/D₃ receptors) with compound concentrations 0.1–100 μM .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) with IC₅₀ calculations .
  • Data Validation : Include positive controls (e.g., haloperidol for D₂ receptors) and triplicate measurements .

Advanced: How can crystallographic data resolve contradictions in proposed binding modes for this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (e.g., resolving piperazine ring conformation and hydrogen-bonding networks) .
  • Docking Studies : Compare crystallographic data with AutoDock Vina simulations to validate interactions (e.g., methoxyphenyl group orientation in receptor pockets) .

Q. Table 2: Crystallographic vs. Docking Results

ParameterX-ray DataDocking Prediction
Piperazine Torsion45°50°
H-bond Distance2.1 Å2.3 Å

Advanced: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied substituents (e.g., 3-methoxy vs. 2-methoxy on phenylpiperazine) and compare IC₅₀ values .
  • QSAR Modeling : Use CoMFA or HQSAR to correlate steric/electronic parameters with activity trends (e.g., methoxy position impacts logP and receptor affinity) .

Q. Table 3: SAR of Methoxy Position

Substituent PositionD₂ Receptor IC₅₀ (nM)LogP
2-Methoxy (Target)12 ± 1.53.2
3-Methoxy45 ± 3.22.8
4-Methoxy120 ± 102.5

Advanced: How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • BBB Penetration : Use PAMPA-BBB to predict blood-brain barrier permeability, critical for CNS targets .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., demethylation of the methoxy group) .

Advanced: What strategies separate enantiomers if chirality impacts activity?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/ethanol (0.1% DEA) .
  • Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during benzylation .

Advanced: How can oxidative metabolism pathways be elucidated to guide lead optimization?

Methodological Answer:

  • LC-MS/MS Metabolomics : Identify major Phase I metabolites (e.g., hydroxylation at C6-methyl) in liver microsomes .
  • CYP450 Inhibition Assays : Test CYP3A4/2D6 inhibition to predict drug-drug interactions .

Q. Table 4: Key Metabolic Pathways

Metabolic PathwayEnzyme InvolvedMajor Metabolite
N-DemethylationCYP3A4Des-methyl analog
Aromatic HydroxylationCYP2D64'-OH derivative

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